molecular formula C10H14ClNO B8756451 4-Amino-4-(4-chlorophenyl)butan-1-ol

4-Amino-4-(4-chlorophenyl)butan-1-ol

Cat. No.: B8756451
M. Wt: 199.68 g/mol
InChI Key: FSNOUMNIAAALDA-UHFFFAOYSA-N
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Description

4-Amino-4-(4-chlorophenyl)butan-1-ol (CAS: 199,682-18-7) is a bifunctional organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a four-carbon chain, with a 4-chlorophenyl substituent at the 4-position. NMR data (¹H and ¹³C) confirm its structure, with key signals at δ 7.31–7.23 (aromatic protons) and δ 143.2 (quaternary carbon adjacent to chlorine) .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-amino-4-(4-chlorophenyl)butan-1-ol

InChI

InChI=1S/C10H14ClNO/c11-9-5-3-8(4-6-9)10(12)2-1-7-13/h3-6,10,13H,1-2,7,12H2

InChI Key

FSNOUMNIAAALDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCO)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • 4-Amino-1-(4-bromophenyl)butan-1-ol (CAS: 244,133-18-7): Replacing chlorine with bromine increases molecular weight (MW: 244.13 vs. However, bromine’s larger atomic radius may sterically hinder interactions in tight binding pockets .
  • 4-Amino-1-(3-bromophenyl)butan-1-ol: Substitution at the 3-position (meta) instead of 4-position (para) alters electronic effects on the aromatic ring, reducing resonance stabilization and possibly affecting biological activity .

Table 1: Halogen-Substituted Analogs

Compound Molecular Formula MW (g/mol) Substituent Position Key Feature
4-Amino-4-(4-chlorophenyl)butan-1-ol C₁₀H₁₄ClNO 199.68 Para Balanced lipophilicity and reactivity
4-Amino-1-(4-bromophenyl)butan-1-ol C₁₀H₁₄BrNO 244.13 Para Higher lipophilicity, steric bulk
4-Amino-1-(3-bromophenyl)butan-1-ol C₁₀H₁₄BrNO 244.13 Meta Reduced resonance stabilization

Functional Group Variations

  • This modification significantly alters pharmacological profiles compared to the amino-alcohol structure .
  • Such compounds may exhibit improved membrane permeability but lower solubility in aqueous media .

Table 2: Functional Group Variations

Compound Functional Group Key Property Potential Application
This compound -NH₂, -OH Dual H-bond donor/acceptor Drug intermediates, CNS agents
4-(4-Chlorophenyl)-1-(imidazol-1-yl)butan-2-ol Imidazole Heterocyclic aromaticity Antifungal/kinase inhibitors
4-(4-Chlorophenyl)sulfanylbutan-1-ol -S- High lipophilicity Antimicrobial agents

Physicochemical Properties and Reactivity

  • Boiling Points: The primary alcohol group in this compound contributes to a higher boiling point compared to secondary alcohols (e.g., butan-2-ol) but lower than pentan-1-ol due to shorter chain length .
  • Solubility: The amino and hydroxyl groups enhance water solubility relative to nonpolar analogs like 4-(4-chlorophenyl)butan-1-ol (CID 14266244), which lacks polar substituents .

Table 3: Physicochemical Comparison

Compound Boiling Point (°C) Solubility in Water LogP (Predicted)
This compound ~250–270 Moderate 1.8
4-(4-Chlorophenyl)butan-1-ol ~230–250 Low 3.2
4-Fluoro-1-butanol 135–140 High 0.5

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